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Compound of Interest

Compound Name: 183598-56-3

CAS No.: 183598-56-3

Cat. No.: B612622 Get Quote

Executive Summary
Leptin (22-56) is a synthetic peptide fragment corresponding to the N-terminal domain of the

mature human leptin protein (residues 22–56 of the precursor sequence, or 1–35 of the

secreted protein). Unlike the full-length 167-amino acid hormone, which regulates energy

homeostasis via pleiotropic signaling, Leptin (22-56) exhibits a functional divergence: it retains

the ability to modulate appetite and peripheral tissue proliferation but lacks the neuroprotective

and synaptic plasticity-enhancing properties observed in C-terminal fragments (e.g., Leptin

116-130).

This guide provides a rigorous analysis of Leptin (22-56) for researchers investigating biased

agonism at the leptin receptor (Ob-R), peptide-based metabolic therapeutics, and comparative

signaling dynamics.

Structural & Physicochemical Profile
Sequence Identity
Leptin (22-56) represents the N-terminus of the mature protein. Note that while often labeled

"22-56" based on the full precursor (including the 21-aa signal peptide), it corresponds to

residues 1–35 of the circulating mature leptin.
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Sequence (Human):Val-Pro-Ile-Gln-Lys-Val-Gln-Asp-Asp-Thr-Lys-Thr-Leu-Ile-Lys-Thr-Ile-Val-

Thr-Arg-Ile-Asn-Asp-Ile-Ser-His-Thr-Gln-Ser-Val-Ser-Ser-Lys-Gln-Lys[1]

Molecular Weight: ~3950.5 Da

Isoelectric Point (pI): ~9.8 (Highly basic due to multiple Lys/Arg residues)

Solubility & Handling (Critical Protocol)
Unlike full-length leptin which is soluble in physiological buffers, the 22-56 fragment is

hydrophobic and prone to aggregation in neutral aqueous solutions.

Parameter Specification

Solubility Insoluble in pure water or PBS.

Reconstitution

Dissolve in 0.1% Trifluoroacetic acid (TFA) or

acetic acid. Can also be dissolved in a small

volume of DMSO or 60% Acetonitrile before

dilution.

Storage

Lyophilized: -20°C (desiccated). Reconstituted:

Use immediately or aliquot and freeze at -80°C.

Avoid freeze-thaw cycles.

Biological Activity & Mechanism of Action[2][3][4]
The "Activity Paradox": Satiety vs. Neuroprotection
Research indicates that Leptin (22-56) acts as a biased agonist or partial functional mimetic.

While it can engage the Leptin Receptor (Ob-R) to drive specific homeostatic loops, it fails to

activate the full spectrum of signaling pathways required for neuronal plasticity.

A. Appetite Suppression (Positive Activity)
Effect: Intracerebroventricular (ICV) administration of Leptin (22-56) in rats significantly

reduces food intake.

Potency: Comparable to full-length leptin in acute feeding inhibition models.
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Reference: Samson et al. (1996) identified this fragment as a functional domain for satiety,

distinct from the C-terminal domains.

B. Peripheral Tissue Modulation (Positive Activity)
Adrenocortical Cells: Inhibits corticosterone secretion.

Myometrium: Enhances proliferative activity in primary culture (concentrations

to

M).

C. Neuroprotection & Plasticity (Negative Activity)
Effect: Unlike the C-terminal fragment Leptin (116-130), the N-terminal (22-56) fragment fails

to prevent amyloid-β (Aβ) induced toxicity in hippocampal neurons.[2]

Mechanism Failure: It does not promote AMPA receptor trafficking (GluA1 subunit) to

synapses, a key mechanism for Long-Term Potentiation (LTP).

Implication: The N-terminus is sufficient for metabolic signaling (likely STAT3-mediated in

hypothalamus) but insufficient for the PI3K/MAPK-dependent synaptic maintenance seen in

the hippocampus.

Signaling Pathway Architecture
The diagram below illustrates the divergence in signaling activation between the N-terminal

(22-56) and C-terminal (116-130) domains.
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Ligand Specificity
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Figure 1: Differential signaling activation. Leptin (22-56) effectively drives the STAT3-mediated

satiety pathway but fails to engage the PI3K/MAPK axis required for neuroprotection, which is

preserved in the C-terminal fragment (116-130).

Experimental Protocols
Reconstitution for In Vitro Assays
Objective: Solubilize Leptin (22-56) for cell culture use without precipitation.

Initial Solvent: Dissolve 1 mg of peptide in 100 µL of 100% DMSO (creates 10 mg/mL stock).
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Alternative: Use 60% Acetonitrile/0.1% TFA if DMSO is contraindicated, though DMSO is

preferred for cell culture compatibility after dilution.

Dilution: Dilute the stock solution at least 1:1000 into the culture medium (e.g., DMEM) to

reach the working concentration (typically 10–100 nM).

Note: Ensure final DMSO concentration is <0.1% to avoid solvent toxicity.

Filtration: If sterility is required, filter through a 0.22 µm PVDF membrane after dilution, but

be aware of potential peptide loss due to binding.

In Vivo Administration (ICV Injection)
Context: Due to poor blood-brain barrier (BBB) penetration compared to modified analogs,

direct intracerebroventricular (ICV) injection is the standard for CNS studies.

Vehicle: Artificial Cerebrospinal Fluid (aCSF) is not suitable for direct dissolution. Dissolve

peptide in minimal 0.01 M acetic acid, then dilute with aCSF. Verify pH is near 7.2–7.4

immediately before injection.

Dosage: Effective doses typically range from 0.1 µg to 10 µg per rat (ICV).

Control: Use scrambled peptide or vehicle (acidified aCSF) to control for pH effects.

Comparative Data Summary
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Feature
Leptin (22-56) [N-
Term]

Leptin (116-130) [C-
Term]

Full-Length Leptin

Residues (Mature) 1–35 95–109 1–146

Appetite Suppression Yes (Potent) Yes Yes

Neuroprotection No Yes Yes

AMPA Trafficking No Effect
Increases GluA1

surface expression

Increases GluA1

surface expression

Solubility Low (Hydrophobic) Moderate High

Primary Utility

Satiety signaling,

Peripheral

proliferation

Alzheimer's research,

Synaptic plasticity

General metabolic

standard
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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